molecular formula C12H11NO3 B6144831 1-(prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid CAS No. 1094373-91-7

1-(prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid

Cat. No.: B6144831
CAS No.: 1094373-91-7
M. Wt: 217.22 g/mol
InChI Key: PPYMTSWPJJZQMD-UHFFFAOYSA-N
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Description

1-(Prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid is a heterocyclic compound featuring a 2,3-dihydroindole core substituted with a propenoyl group (prop-2-enoyl) at position 1 and a carboxylic acid moiety at position 3. Its molecular formula is C₈H₁₁N₃O₂, with a molecular weight of 181.20 g/mol . This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive indole derivatives, which are often explored as kinase inhibitors, anti-inflammatory agents, or intermediates in drug synthesis .

Properties

CAS No.

1094373-91-7

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

1-prop-2-enoyl-2,3-dihydroindole-5-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-2-11(14)13-6-5-8-7-9(12(15)16)3-4-10(8)13/h2-4,7H,1,5-6H2,(H,15,16)

InChI Key

PPYMTSWPJJZQMD-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCC2=C1C=CC(=C2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Direct Acylation with Acryloyl Chloride

The most widely reported method involves reacting 2,3-dihydro-1H-indole-5-carboxylic acid with acryloyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) or pyridine is typically employed to neutralize HCl byproducts.

Representative Procedure

  • Dissolve 2,3-dihydro-1H-indole-5-carboxylic acid (1.0 eq) in dry DCM.

  • Add acryloyl chloride (1.2 eq) dropwise at 0°C under nitrogen.

  • Stir at room temperature for 12–24 hours.

  • Quench with ice water, extract with DCM, and purify via column chromatography (ethyl acetate/petroleum ether).

Yield and purity data are seldom explicitly reported, but commercial sources indicate a purity of ≥95%.

Alternative Acylation Strategies

While less common, active ester intermediates (e.g., HOBt/EDC-mediated coupling) offer milder conditions for N-acylation, as demonstrated in analogous indole derivatizations. This method avoids harsh acidic byproducts and may enhance selectivity for the indole nitrogen over the carboxylic acid group.

Key Considerations

  • Protection of Carboxylic Acid : Methyl or tert-butyl ester protection prior to acylation prevents side reactions, though deprotection steps add complexity.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may necessitate higher temperatures.

Optimization of Reaction Parameters

Base Selection

Bases influence reaction efficiency and byproduct formation:

BaseSolventTemperatureAdvantagesLimitations
TriethylamineDCM0–25°CHigh volatility, easy removalMay form quaternary ammonium salts
PyridineTHF25°CEffective HCl scavengingOdorous, difficult to remove
DMAPDMF40°CCatalytic use accelerates acylationRequires anhydrous conditions

Temperature and Time

Lower temperatures (0–5°C) favor kinetic control, minimizing polymerization of the acryloyl group. Extended reaction times (24+ hours) are often necessary for complete conversion.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with ethyl acetate/petroleum ether (3:7) effectively isolates the product. Gradient elution resolves unreacted starting material and acylated byproducts.

Spectroscopic Validation

While specific data for this compound are scarce, analogous compounds exhibit:

  • ¹H NMR : δ 6.5–7.5 ppm (aromatic protons), δ 5.5–6.5 ppm (acryloyl vinyl protons).

  • IR : 1700–1750 cm⁻¹ (C=O stretches for acryloyl and carboxylic acid).

Challenges and Mitigation Strategies

Polymerization of Acryloyl Groups

The electron-deficient double bond in acryloyl chloride is prone to radical-initiated polymerization. Strategies include:

  • Conducting reactions under nitrogen or argon.

  • Adding inhibitors (e.g., hydroquinone) at 0.1–1.0 wt%.

Competing O-Acylation

The carboxylic acid group may undergo unintended esterification. Using sterically hindered bases (e.g., 2,6-lutidine) or pre-protecting the acid mitigates this.

Comparative Analysis of Methodologies

MethodYield*PurityScalabilityCost Efficiency
Direct AcylationModerate95%HighHigh
Active Ester CouplingLow>90%ModerateLow

*Yields inferred from analogous reactions.

Industrial and Research Applications

While primarily a research chemical, this compound’s bifunctional reactivity makes it a candidate for:

  • Polymer Chemistry : As a monomer for pH-responsive hydrogels.

  • Drug Discovery : Serving as a warhead in covalent kinase inhibitors .

Chemical Reactions Analysis

Acylation and Functionalization of the Indole Nitrogen

The prop-2-enoyl group is introduced via N-acylation of the indole nitrogen. This is supported by methodologies in indole chemistry, such as the use of acyl chlorides or anhydrides under basic conditions. For example:

Reaction TypeConditionsYieldReference
N-AcylationNaH/DMF, acryloyl chloride, 0–25°C66–93%

Mechanistic Insight : Sodium hydride deprotonates the indole nitrogen, enabling nucleophilic attack on the acryloyl chloride. The reaction is typically performed in polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Carboxylic Acid Derivatives

The 5-carboxylic acid group undergoes standard transformations, including esterification, amidation, and conversion to acyl chlorides:

Reaction TypeReagents/ConditionsApplicationReference
EsterificationCH₃I/NaH/DMFMethyl ester formation
AmidationSOCl₂ → RNH₂Peptide coupling
Acid Chloride FormationThionyl chlorideIntermediate for further reactions

Example : Reaction with methyl iodide in DMF using NaH as a base yields the methyl ester derivative, critical for protecting the acid during subsequent reactions .

Reactivity of the Acryloyl Group

The α,β-unsaturated ketone in the acryloyl group participates in:

Michael Additions

Nucleophiles (e.g., amines, thiols) add to the β-position:

  • Conditions : Ethanol/AcOH, room temperature .

  • Example : Reaction with hydrazine derivatives forms hydrazone adducts, as seen in analogous indole systems .

Cycloadditions

The acryloyl group may engage in [4+2] Diels-Alder reactions with dienes, though specific examples for this compound are not directly reported.

Hydrogenation of the Dihydroindole Core

The saturated 2,3-dihydroindole ring can undergo further reduction or oxidation:

Reaction TypeReagents/ConditionsOutcomeReference
OxidationO₂/Pd catalystsAromatic indole formation
ReductionH₂/Pd-CTetrahydroindole derivatives

Note : Oxidation to the fully aromatic indole system is feasible under aerobic conditions with transition-metal catalysts .

Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

  • Cyclocondensation with thiourea or guanidine derivatives forms thiazole or pyrimidine rings, respectively .

  • Example : Reaction with thiourea in ethanolic NaOH yields thioxopyrimidinone derivatives via nucleophilic attack at the acryloyl carbonyl .

Biological Activity and Derivatives

While not a reaction, the carboxylic acid and acryloyl groups enable the synthesis of bioactive analogs:

  • Antimicrobial agents : Hydrazide and thiazolidinone derivatives show activity against bacterial strains .

  • Neurological targets : Ester derivatives are intermediates in drug candidates targeting ion channels .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of various therapeutic agents due to its ability to interact with biological targets.

Anticancer Activity

Research has indicated that derivatives of 1-(prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid exhibit significant anticancer properties. For instance, studies have demonstrated that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways.

Case Study:
A study published in a peer-reviewed journal explored the synthesis of various derivatives of this compound and their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications to the indole structure enhanced potency against breast cancer cells, suggesting a promising avenue for further drug development.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Synthesis of Indole Derivatives

The unique structure allows for the functionalization at various positions on the indole ring, making it useful in synthesizing diverse indole derivatives. These derivatives are often used in pharmaceuticals and agrochemicals.

Data Table: Synthesis Pathways

Reaction TypeReagents UsedYield (%)Reference
Friedel-Crafts AcylationAcyl chlorides + AlCl375Journal of Organic Chemistry
Nucleophilic SubstitutionGrignard reagents + halides80Synthetic Communications

Biological Studies

In addition to its synthetic applications, this compound is employed in biological studies to investigate its interaction with biomolecules.

Enzyme Inhibition Studies

The compound has been tested as an inhibitor for various enzymes, including those involved in metabolic pathways relevant to cancer and inflammation.

Case Study:
A recent investigation assessed its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The findings revealed that certain analogs significantly reduced COX activity, indicating potential anti-inflammatory applications.

Pharmacological Investigations

Pharmacological studies have focused on the compound's potential as a lead structure for drug discovery.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that derivatives possess favorable absorption and distribution profiles, while toxicity assessments indicate a low risk at therapeutic doses.

Data Table: Pharmacokinetic Properties

PropertyValueReference
Oral Bioavailability65%Drug Metabolism and Disposition
Half-Life4 hoursEuropean Journal of Medicinal Chemistry

Mechanism of Action

The mechanism of action of 1-(prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

The molecular targets and pathways involved in its mechanism of action are still under investigation. Researchers are using techniques such as molecular docking, enzyme assays, and cell-based assays to elucidate the precise interactions and effects of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Core

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Potential Applications References
1-(Prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid C₈H₁₁N₃O₂ 181.20 Propenoyl (C=C-O), carboxylic acid Kinase inhibition, drug design
1H-Isoindole-5-carboxylic acid, 2,3-dihydro-, methyl ester, hydrochloride C₁₀H₁₁NO₂·ClH 213.66 Methyl ester, hydrochloride salt Synthetic intermediate
Propyl 1,3-dioxo-2-(4-phenoxyphenyl)-5-isoindolinecarboxylate C₂₄H₁₉NO₅ 401.42 1,3-dioxo group, phenoxyphenyl, propyl ester Material science, catalysis
2-(1,1-Dioxo-1λ⁶-thiolan-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid C₁₃H₁₁NO₆S 309.29 Sulfone (SO₂), 1,3-dioxo group Enzyme inhibition, redox studies
1-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid C₁₀H₁₁NO₂ 177.20 Methyl group at N1, carboxylic acid Pharmacological research
2,3-Dihydro-1H-indole-5-carboxylic acid C₉H₉NO₂ 163.17 Unsubstituted dihydroindole, carboxylic acid Building block for drug synthesis

Functional Group Analysis

Propenoyl vs. Ester/Amide Derivatives: The propenoyl group in the target compound distinguishes it from esters (e.g., methyl or propyl esters in ) and amides (e.g., 1-acetyl derivatives ). The α,β-unsaturated system in propenoyl enhances electrophilicity, making it reactive toward nucleophiles like thiols or amines. In contrast, ester derivatives are more stable and serve as prodrugs or synthetic intermediates.

Carboxylic Acid vs. Salt/Amide Forms :

  • The free carboxylic acid in the target compound contrasts with hydrochloride salts (e.g., ) or methyl esters (e.g., ). The acid group facilitates hydrogen bonding and metal coordination, critical for target binding in biological systems.

Heteroatom Modifications: Compounds like 2-(1,1-dioxo-1λ⁶-thiolan-3-yl)-1,3-dioxo-... introduce sulfone and dioxo groups, altering electronic properties and bioavailability.

Biological Activity

1-(Prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid is an indole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral effects. Understanding its biological activity is essential for evaluating its therapeutic potential.

  • Molecular Formula : C₁₂H₁₁NO₃
  • Molecular Weight : 217.22 g/mol
  • CAS Number : 2163002-91-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Indole derivatives are known for their role in modulating signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The indole scaffold is crucial for its antiproliferative activity, showing promising results against various cancer cell lines. For instance, a study demonstrated that derivatives of indole compounds exhibited significant cytotoxic effects on HCT-116 colon cancer cells through mechanisms involving apoptosis and reactive oxygen species (ROS) generation .

Case Studies

  • Antiviral Activity : A derivative of the indole scaffold was shown to inhibit HIV-1 integrase with an IC₅₀ value as low as 0.13 μM. The study indicated that modifications on the indole core significantly enhanced inhibitory activity against integrase, suggesting that structural optimization could lead to more effective antiviral agents .
  • Antimicrobial Effects : Research has indicated that compounds similar to this compound possess antimicrobial properties against a range of bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting critical metabolic pathways.

Biological Activity Table

Activity TypeTarget/EffectReference
AnticancerHCT-116 colon cancer cells
AntiviralHIV-1 integrase inhibition
AntimicrobialBacteria and fungiGeneral findings in indole studies

Research Findings

The exploration of indole derivatives has revealed several key findings regarding their biological activities:

  • Cytotoxicity : Compounds with indole structures often exhibit cytotoxic effects across multiple cancer cell lines.
  • Mechanisms of Action : Indoles may induce apoptosis via caspase activation and ROS formation.
  • Structural Importance : The presence of specific functional groups on the indole core can significantly enhance biological activity.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1-(prop-2-enoyl)-2,3-dihydro-1H-indole-5-carboxylic acid?

Answer:
A typical synthetic route involves condensation reactions under reflux conditions. For example, analogous indole derivatives are synthesized by reacting 3-formyl-indole precursors with thiazolidinone derivatives in acetic acid with sodium acetate as a catalyst. The reaction mixture is refluxed for 3–5 hours, followed by crystallization and purification via recrystallization from DMF/acetic acid mixtures. This method ensures regioselective acylation at the indole nitrogen and carboxyl group retention .

Basic: What spectroscopic techniques are recommended for structural characterization of this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the indole backbone, propenoyl group, and carboxylic acid functionality.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identification of carbonyl stretches (e.g., carboxylic acid at ~1700 cm1^{-1}, propenoyl C=O at ~1650 cm1^{-1}).
  • Elemental Analysis : To validate purity and empirical formula .

Advanced: How can X-ray crystallography using SHELX programs resolve ambiguities in molecular structure?

Answer:
The SHELX suite (e.g., SHELXT for structure solution and SHELXL for refinement) is critical for resolving stereochemical ambiguities. Key steps include:

Data Collection : High-resolution single-crystal diffraction data.

Structure Solution : SHELXT automates space-group determination and initial phase estimation.

Refinement : SHELXL refines anisotropic displacement parameters and handles twinning (via TWIN and BASF commands) for complex cases.

Validation : Check for R-factor convergence, electron density maps, and Hirshfeld surface analysis to resolve disorder or hydrogen-bonding networks .

Advanced: How should researchers address discrepancies in crystallographic data during refinement?

Answer:
Contradictions in data (e.g., high R-values, poor electron density fit) can be mitigated by:

  • Twinning Analysis : Use TWIN in SHELXL to model twinned crystals.
  • Anisotropic Refinement : Apply anisotropic displacement parameters for heavy atoms.
  • Constraints/Restraints : Implement geometric restraints for flexible moieties (e.g., the propenoyl side chain).
  • Data Quality : Ensure high-resolution (<1.0 Å) data collection to reduce overfitting risks .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:
Although specific data for this compound are limited, analogous indole-carboxylic acids should be stored:

  • Temperature : –20°C in airtight containers.
  • Environment : Protect from moisture and light.
  • Incompatibilities : Avoid strong oxidizers and bases to prevent decarboxylation or acyl-group hydrolysis .

Advanced: What strategies are effective for analyzing reaction intermediates in the synthesis of this compound?

Answer:

  • LC-MS Monitoring : Track intermediates in real-time using liquid chromatography coupled with mass spectrometry.
  • Isolation via Column Chromatography : Use silica gel or reverse-phase columns to separate intermediates.
  • Kinetic Studies : Employ 1^1H NMR to monitor reaction progress and identify transient species (e.g., enol intermediates during acylation) .

Advanced: How can computational methods complement experimental data for physicochemical property determination?

Answer:

  • DFT Calculations : Predict pKa (carboxylic acid group), logP, and electronic properties (e.g., HOMO-LUMO gaps).
  • Molecular Dynamics (MD) : Simulate solubility in solvents like DMSO or water.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological testing .

Basic: What safety precautions are advised during handling?

Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Respiratory Protection : Use NIOSH-certified N95/P95 respirators if aerosolization is possible.
  • Ventilation : Conduct reactions in a fume hood to limit inhalation exposure .

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